Methyl(2,2,2-trifluoro-1-phenylethyl)amine

Description

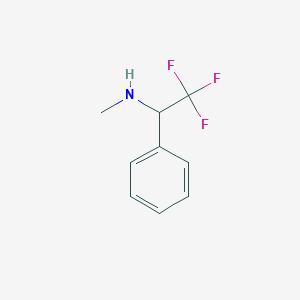

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a fluorinated amine characterized by a methyl group attached to a nitrogen atom, which is further bonded to a 2,2,2-trifluoro-1-phenylethyl moiety. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the aromatic phenyl ring, influencing its chemical reactivity and physical properties. The compound’s applications likely span pharmaceuticals, agrochemicals, and chiral resolution due to its structural similarity to bioactive trifluoromethylated amines.

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-methyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXLQDTVSGAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2,2,2-Trifluoroacetophenone with Methylamine

One of the most common synthetic routes involves the reaction of 2,2,2-trifluoroacetophenone with methylamine. The reaction typically proceeds under controlled conditions to yield this compound efficiently.

- Reagents: 2,2,2-trifluoroacetophenone and methylamine

- Solvent: Dichloromethane or other suitable organic solvents

- Temperature: Ambient to slightly elevated temperatures

- Catalysts: Acid catalysts may be used to enhance reaction rates

This method allows for good yields and is relatively straightforward in terms of procedure.

Use of Trifluoroacetyl Chloride with Amines

Another method involves the acylation of amines using trifluoroacetyl chloride. This method can be particularly useful for introducing the trifluoromethyl group onto various amines.

- Reagents: Trifluoroacetyl chloride and an amine (e.g., phenethylamine)

- Solvent: Typically carried out in dichloromethane or similar solvents

- Temperature: Reactions are often conducted at low temperatures to control reactivity

- Catalysts: Base catalysts such as triethylamine may be employed to neutralize HCl generated during the reaction

This approach can yield high-purity products but requires careful handling due to the reactivity of trifluoroacetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where precise control over reaction conditions is crucial for maximizing yield and minimizing impurities.

Batch vs Continuous Processes

| Process Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Batch | Traditional method where all reactants are added at once and allowed to react over time | Simplicity in setup; easier scale-up | Time-consuming; potential for variability in product quality |

| Continuous | Reactants are fed into the reactor continuously while products are removed simultaneously | Higher efficiency; consistent product quality | More complex equipment; higher initial costs |

Industrial methods often optimize temperature, pressure, and reactant ratios to enhance yield and efficiency.

Characterization and Analysis of Products

The characterization of this compound is essential to confirm its structure and purity post-synthesis. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Used for determining molecular weight and confirming molecular formula.

Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is structurally related to 1-phenylethylamine derivatives, which have been studied for their pharmacological properties. The compound can serve as a building block for synthesizing biologically active molecules. Research indicates that derivatives of 1-phenylethylamine exhibit significant activity against various biological targets, including receptors involved in neuropharmacology and oncology .

Case Study: Synthesis of Antitumor Agents

Recent studies have highlighted the utility of this compound in synthesizing antitumor agents. For instance, its derivatives have been incorporated into drug candidates targeting specific cancer types, demonstrating promising results in preclinical trials . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their efficacy.

Chiral Auxiliary in Asymmetric Synthesis

Role as a Chiral Auxiliary

this compound can be employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in producing enantiomerically enriched compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is critical for biological activity .

Case Study: Diastereoselective Synthesis

In one notable study, this compound was used to facilitate the diastereoselective synthesis of complex natural products. The reaction conditions were optimized to yield high enantiomeric excesses, showcasing the compound's effectiveness as a chiral auxiliary . This approach not only improves yields but also reduces the need for extensive purification processes.

Catalysis

Use in Organocatalysis

The compound has been explored as a component in organocatalytic systems. Its unique electronic properties contribute to the development of efficient catalysts for various organic transformations. Studies indicate that catalysts incorporating this compound exhibit enhanced reactivity and selectivity compared to traditional catalysts .

Case Study: Kinetic Resolution of Amines

A significant application of this compound is its role in the kinetic resolution of racemic amines. Research demonstrated that using this compound as a catalyst led to high yields and enantioselectivity during acylation reactions. This method provides an efficient pathway for obtaining pure enantiomers necessary for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for antitumor agents | Promising results in preclinical trials |

| Chiral Auxiliary | Facilitates asymmetric synthesis | High enantiomeric excess achieved |

| Catalysis | Component in organocatalytic systems | Enhanced reactivity and selectivity observed |

| Kinetic Resolution | Efficient resolution of racemic amines | High yields and enantioselectivity |

Mechanism of Action

The mechanism of action of Methyl(2,2,2-trifluoro-1-phenylethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways . This interaction can lead to changes in cellular processes, making it a valuable compound in both research and therapeutic contexts.

Comparison with Similar Compounds

Key Observations :

- Aryl Group Impact : Replacement of phenyl with naphthyl (as in ) increases molecular weight and may enhance π-π stacking interactions, affecting solubility and solid-state properties.

- Electronic Effects: The trifluoromethyl group reduces basicity of the amine due to its electron-withdrawing nature, making the compound less nucleophilic compared to non-fluorinated analogues.

- Chirality : Compounds like N-(2,2,2-trifluoro-1-phenylethyl)naphthalen-1-amine exhibit enantiomeric excess (84% ee), highlighting their utility in asymmetric synthesis .

Biological Activity

Methyl(2,2,2-trifluoro-1-phenylethyl)amine (C₉H₁₀F₃N) is an organic compound characterized by a trifluoromethyl group attached to a phenylethylamine backbone. This unique structure imparts distinctive chemical properties that influence its biological activity. The presence of three fluorine atoms significantly affects the compound's polarity and reactivity, making it a subject of interest in medicinal chemistry and materials science.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing capabilities, which can alter its interaction with biological targets. The compound is categorized under amines and has potential applications in various fields due to these properties.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀F₃N |

| Polarity | High due to trifluoromethyl group |

| Reactivity | Influenced by electron-withdrawing nature of fluorine |

| Biological Classification | Organic compound with potential medicinal applications |

Case Studies and Research Findings

- Cholinesterase Inhibition : Research has indicated that derivatives of compounds containing trifluoromethyl groups exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values lower than 50 µM against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .

- Synthesis and Biological Evaluation : A study highlighted the synthesis of several 1-alkyl-2-(trifluoromethyl)aziridines from this compound derivatives. The resulting compounds were evaluated for their biological activity, showing promise as precursors for novel α-trifluoromethyl-β-phenylethylamines with potential stimulant effects .

- Anti-Trypanosomal Activity : Investigations into non-peptidic nitrile-based compounds revealed that structural modifications similar to those seen in this compound could lead to significant anti-trypanosomal activity. This suggests that the trifluoromethyl group may enhance the efficacy of compounds targeting Trypanosoma cruzi .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylethylamine | C₈H₁₁N | Known for stimulant effects; simpler structure |

| 2,2,2-Trifluoroacetophenone | C₈H₇F₃O | Used in organic synthesis; contains carbonyl |

| Trifluoromethylphenylmethanamine | C₉H₈F₃N | Similar trifluoromethyl group; potential bioactivity |

The unique combination of the trifluoromethyl group and phenylethylamine structure in this compound may confer distinct electronic properties and biological activities compared to these other compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl(2,2,2-trifluoro-1-phenylethyl)amine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, the use of chiral auxiliaries like (R)- or (S)-configured precursors (e.g., (R)-2,2,2-trifluoro-1-phenylethanol) followed by reductive amination with methylamine. Purification via column chromatography or crystallization is critical to isolate enantiomers. NMR spectroscopy with chiral derivatizing agents, such as selenopropanoate esters, can confirm enantiomeric ratios .

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- NMR Analysis : and NMR are essential for detecting trifluoromethyl groups and aromatic protons. For stereochemical confirmation, derivatization with chiral agents (e.g., phenylselanyl propanoate) enables diastereomer separation and quantification .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data, particularly for coordination complexes involving the amine (e.g., Co(II) or Co(III) complexes with tripodal ligands) .

- HPLC-MS : High-resolution mass spectrometry coupled with chiral columns ensures purity and identifies byproducts.

Q. What safety protocols are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate fluorinated waste and collaborate with certified hazardous waste handlers to mitigate environmental risks (e.g., aquatic toxicity) .

- Storage : Store in airtight containers under inert gas (N or Ar) to prevent degradation. Avoid exposure to moisture or heat sources .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the coordination chemistry of this compound in transition metal complexes?

- Methodological Answer : The trifluoromethyl group enhances ligand rigidity and electron-withdrawing effects, altering metal-ligand bond lengths and redox properties. For example, in Co(II) complexes with tris(triazolylmethyl)amine ligands, the Co–N(amine) distance elongates to 2.494 Å compared to 2.012 Å in low-spin Co(III) analogs, impacting magnetic behavior .

- Table : Coordination Parameters in Co Complexes

| Metal Center | Spin State | Co–N Distance (Å) | Ligand Binding Mode |

|---|---|---|---|

| Co(II) | High-spin | 2.494 | Facial (3N triazole + 1N amine) |

| Co(III) | Low-spin | 2.012 | Tetradentate (4N) |

Q. What experimental approaches resolve contradictions in enantiomeric excess (ee) measurements for this compound?

- Methodological Answer : Discrepancies between NMR and HPLC data may arise from solvent polarity or derivatization efficiency. Cross-validate using:

- Chiral Derivatization NMR : Employ selenated esters (e.g., (R)-2-(phenylselanyl)propanoate) to form diastereomers with distinct shifts .

- Circular Dichroism (CD) : Directly measure optical activity without derivatization.

- Dynamic Kinetic Resolution (DKR) : Monitor ee under varying reaction conditions (pH, temperature) to identify kinetic biases.

Q. How can this compound be utilized in designing fluorinated bioactive analogs?

- Methodological Answer : The trifluoromethyl group improves metabolic stability and lipophilicity. For drug discovery:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified aryl or alkyl substituents and assess binding to targets (e.g., GPCRs, enzymes).

- Fluorine-Scanning : Replace hydrogen with fluorine at strategic positions to study electronic effects on bioactivity .

- In Silico Modeling : Use DFT calculations to predict interactions between the CF group and hydrophobic enzyme pockets.

Q. What are the stability challenges of this compound under acidic/basic conditions, and how are they mitigated?

- Methodological Answer : The amine is prone to hydrolysis under strong acids/bases. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.